4-硝基-1-丙基-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

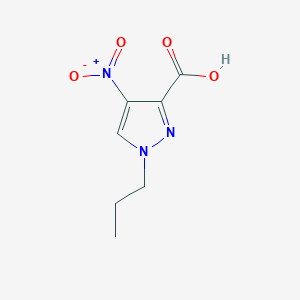

“4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that is a part of the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is used as a building block for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

微波辅助合成

研究表明,微波辅助和连续流多步合成 4-(吡唑-1-基)羧酰苯胺,表明整体加工时间显着减少,产品收率提高。该合成涉及缩合、还原和酰胺化步骤,展示了微波加热在合成与 4-硝基-1-丙基-1H-吡唑-3-羧酸相关的化合物中的效率 (Obermayer、Glasnov 和 Kappe,2011)。

荧光和非线性光学性质

对 2-吡唑啉衍生物(包括具有 4-硝基取代基的衍生物)的研究突出了它们多样化的物理性质。具体而言,4-硝基取代的化合物根据取代模式表现出有趣的二阶非线性光学性质和荧光。这种多功能性表明在光学材料和电子器件中具有潜在的应用 (Barberá 等人,1998)。

区域选择性合成

具有反向区域选择性的腙和硝基烯烃的碱介导反应为 1,3,4-三取代吡唑提供了新颖的合成途径。该方法展示了在吡唑衍生物合成中控制区域选择性的能力,这对于开发具有特定结构和功能性质的化合物至关重要 (Deng 和 Mani,2008)。

高能材料

一项关于合成 5-(1H-吡唑-1-基)-2H-四唑衍生的高能盐的研究,包括一种具有硝基和羧酸官能团的新型化合物,显示出低敏感性和可接受的爆轰性能。该研究强调了结构设计在开发具有改进的性能和安全特性的新型高能材料中的作用 (Zheng 等人,2020)。

作用机制

Target of Action

The primary targets of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group in the compound could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets .

Biochemical Pathways

Given the structural features of the compound, it could potentially interfere with pathways involving enzymes or receptors that interact with pyrazole compounds .

Pharmacokinetics

The compound’s solubility, permeability, and stability could be influenced by its chemical structure, including the presence of the nitro group and the carboxylic acid group .

Result of Action

Depending on its targets and mode of action, the compound could potentially alter cellular signaling, enzyme activity, or receptor function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid . For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .

属性

IUPAC Name |

4-nitro-1-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPACPBEJCIEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-2,8,11-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B2929905.png)

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)

![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)